

Unveiling the Molecular Architecture of Taxuspine B: A Technical Guide

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Compound of Interest

Compound Name: Taxuspine B

Cat. No.: B158585

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Introduction

Taxuspine B, a complex diterpenoid natural product isolated from the Japanese yew (*Taxus cuspidata*), stands as a molecule of significant interest within the scientific community. As a member of the taxane family, which includes the renowned anticancer drug paclitaxel (Taxol®), **Taxuspine B** exhibits compelling biological activities, most notably its taxol-like ability to inhibit the depolymerization of microtubules. This technical guide provides an in-depth exploration of the chemical structure of **Taxuspine B**, presenting a comprehensive summary of its spectroscopic data, a detailed account of its isolation, and an examination of its biological context. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Taxuspine B is a polycyclic diterpenoid characterized by a complex 6-8-6 tricyclic core, a hallmark of the taxane skeleton. Its chemical formula is $C_{35}H_{42}O_{10}$, corresponding to a molecular weight of 622.7 g/mol. The structure is extensively functionalized with various oxygen-containing groups, which contribute to its unique chemical properties and biological activity.

Table 1: Physicochemical Properties of **Taxuspine B**

Property	Value	Reference
Molecular Formula	C ₃₅ H ₄₂ O ₁₀	[1]
Molecular Weight	622.7 g/mol	[1]
CAS Number	157414-05-6	[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of **Taxuspine B** was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data as reported in the seminal publication by Kobayashi et al. (1994).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for assigning the stereochemistry and connectivity of the atoms within **Taxuspine B**.

Table 2: ¹H NMR Spectroscopic Data for **Taxuspine B** (500 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 3: ¹³C NMR Spectroscopic Data for **Taxuspine B** (125 MHz, CDCl₃)

Position	Chemical Shift (δ, ppm)
Data not available in search results	

Note: Detailed peak assignments for ¹H and ¹³C NMR were not available in the searched literature. The original 1994 publication by Kobayashi et al. would contain this specific data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **Taxuspine B**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available in search results	

Note: Specific IR absorption bands were not detailed in the available search results. This information would be present in the original characterization paper.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 5: Mass Spectrometric Data for **Taxuspine B**

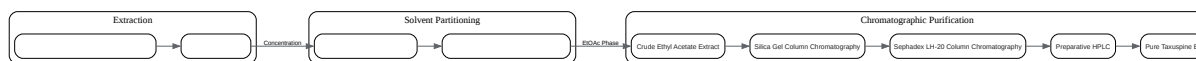
Technique	Ionization Mode	Observed m/z	Assignment
HR-FABMS	Positive	Data not available	[M+H] ⁺

Note: The specific high-resolution mass spectrometry data, including the exact mass and fragmentation pattern, were not found in the searched abstracts. The primary literature is the source for this data.

Experimental Protocols

Isolation and Purification of **Taxuspine B**

The isolation of **Taxuspine B** was first reported by Kobayashi et al. from the stems of the Japanese yew, *Taxus cuspidata*. The general procedure for isolating taxanes from *Taxus* species involves the following key steps:



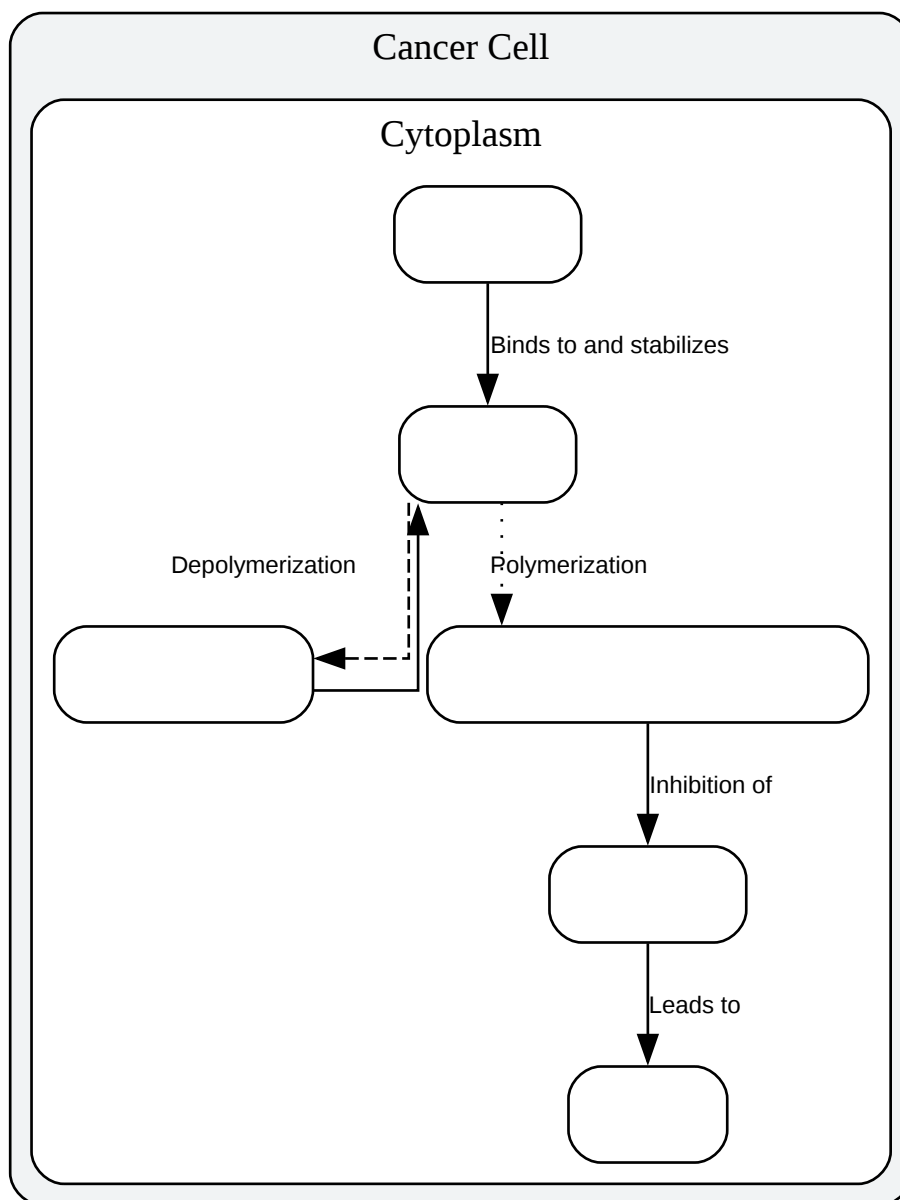
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Caption: Generalized workflow for the isolation of **Taxuspine B**.

- **Extraction:** The dried and ground stems of *Taxus cuspidata* are repeatedly extracted with methanol at room temperature. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude methanol extract is suspended in water and partitioned with ethyl acetate. The organic layer, containing the less polar taxanes including **Taxuspine B**, is collected and concentrated.
- **Chromatographic Purification:** The resulting ethyl acetate extract is subjected to a series of chromatographic separations. This typically involves:
 - **Silica Gel Column Chromatography:** The extract is fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.
 - **Sephadex LH-20 Column Chromatography:** Fractions containing **Taxuspine B** are further purified using a Sephadex LH-20 column with methanol as the eluent.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is achieved by preparative reverse-phase HPLC to yield pure **Taxuspine B**.

Biological Activity and Signaling Pathways

Taxuspine B has been shown to exhibit significant biological activity, particularly its ability to stabilize microtubules, a mechanism it shares with paclitaxel. This activity is crucial for its potential as an anticancer agent, as the stabilization of microtubules disrupts the process of cell division, leading to apoptosis in rapidly dividing cancer cells.



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References

- 1. abmole.com [abmole.com]
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